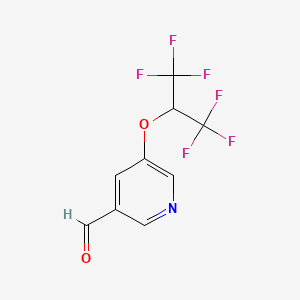![molecular formula C12H21NO4 B1447036 Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1148006-31-8](/img/structure/B1447036.png)
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane
Übersicht
Beschreibung
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C12H21NO4. It is characterized by a bicyclic structure that includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Boc-protected amine and a diol, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wirkmechanismus
The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, which can influence biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
- 7-boc-1-oxa-7-azaspiro[3.5]nonane
- 3-boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to its specific structural features, such as the presence of both a nitrogen and an oxygen atom within the bicyclic ring system. This structural arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWNRUVSJJEAM-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


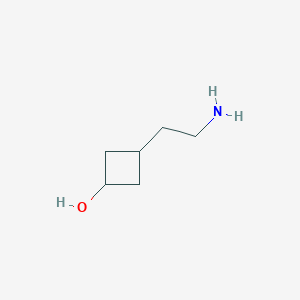
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
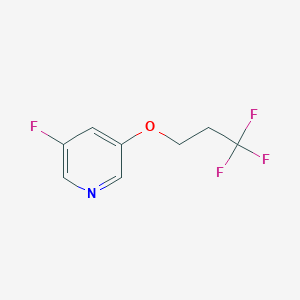
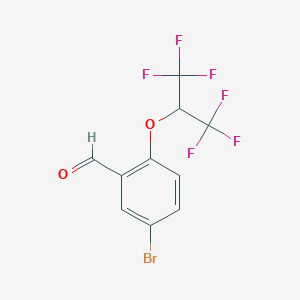
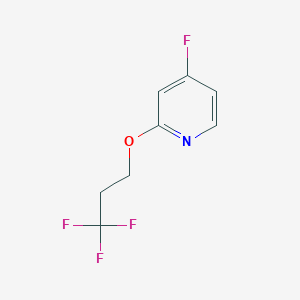
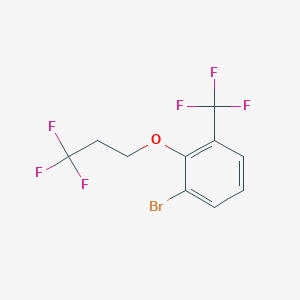
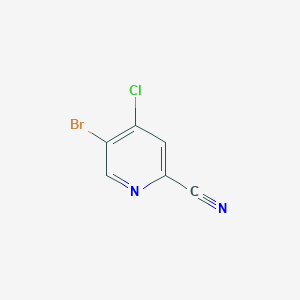
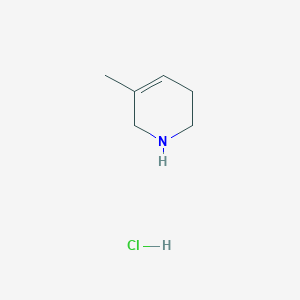
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
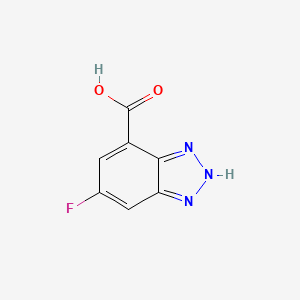
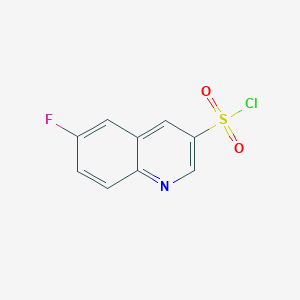
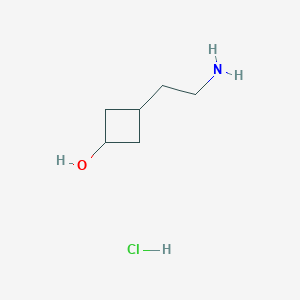
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
